![molecular formula C18H16Br2N4O2 B11978788 3-(1H-benzimidazol-1-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide](/img/structure/B11978788.png)
3-(1H-benzimidazol-1-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-BENZIMIDAZOL-1-YL)N’-(3,5-DI-BR-2-HO-BENZYLIDENE)-2-METHYLPROPANOHYDRAZIDE is a complex organic compound that features a benzimidazole moiety linked to a hydrazide group through a benzylidene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-BENZIMIDAZOL-1-YL)N’-(3,5-DI-BR-2-HO-BENZYLIDENE)-2-METHYLPROPANOHYDRAZIDE typically involves multiple steps:
Formation of Benzimidazole: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.
Hydrazide Formation: The hydrazide group is introduced by reacting the benzimidazole derivative with hydrazine hydrate.
Benzylidene Bridge Formation: The final step involves the condensation of the hydrazide derivative with 3,5-dibromo-2-hydroxybenzaldehyde under acidic or basic conditions to form the benzylidene bridge.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can target the benzylidene bridge, converting it to a more saturated form.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzylidene bridge.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its potential as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
Biologically, it has shown promise as an antimicrobial agent, with studies indicating activity against a range of bacterial and fungal pathogens.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential as anticancer agents, with some showing cytotoxic activity against cancer cell lines.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex structure and functional groups.
Mécanisme D'action
The mechanism by which 3-(1H-BENZIMIDAZOL-1-YL)N’-(3,5-DI-BR-2-HO-BENZYLIDENE)-2-METHYLPROPANOHYDRAZIDE exerts its effects is multifaceted:
Molecular Targets: It can interact with DNA, proteins, and enzymes, disrupting their normal function.
Pathways Involved: The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting key enzymes involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(2-furyl)-1H-benzimidazole share the benzimidazole core.
Hydrazide Derivatives: Compounds such as isoniazid (used in tuberculosis treatment) feature the hydrazide group.
Benzylidene Derivatives: Compounds like benzylideneacetone have a similar benzylidene bridge.
Uniqueness
What sets 3-(1H-BENZIMIDAZOL-1-YL)N’-(3,5-DI-BR-2-HO-BENZYLIDENE)-2-METHYLPROPANOHYDRAZIDE apart is its combination of these three functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H16Br2N4O2 |
|---|---|
Poids moléculaire |
480.2 g/mol |
Nom IUPAC |
3-(benzimidazol-1-yl)-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-methylpropanamide |
InChI |
InChI=1S/C18H16Br2N4O2/c1-11(9-24-10-21-15-4-2-3-5-16(15)24)18(26)23-22-8-12-6-13(19)7-14(20)17(12)25/h2-8,10-11,25H,9H2,1H3,(H,23,26)/b22-8+ |
Clé InChI |
DACZQMVLDVTJLF-GZIVZEMBSA-N |
SMILES isomérique |
CC(CN1C=NC2=CC=CC=C21)C(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O |
SMILES canonique |
CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


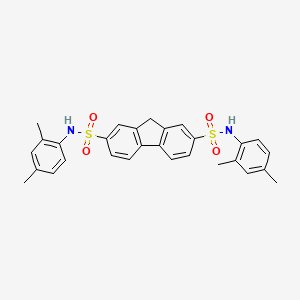
![4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11978716.png)
![6-[(5E)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11978718.png)
![1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11978720.png)
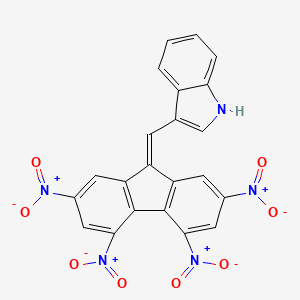
![2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B11978743.png)
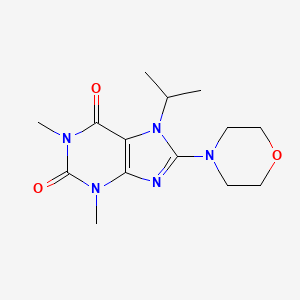
![ethyl (2E)-2-[3-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978760.png)
![di-tert-butyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11978764.png)
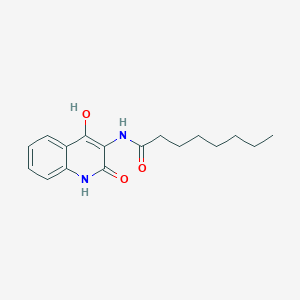
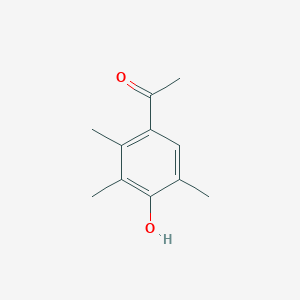
![3-((E)-{[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11978781.png)
![9-Bromo-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11978792.png)
![N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide](/img/structure/B11978795.png)
